Ddctp

Description

Structure

3D Structure

Properties

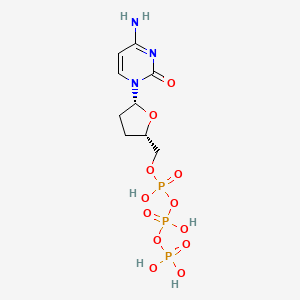

IUPAC Name |

[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O12P3/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLKCWCREKRROD-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701343965 | |

| Record name | Dideoxycytidine 5'-Triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66004-77-1, 93939-77-6 | |

| Record name | DdCTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66004-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Dideoxycytidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066004771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dideoxycytidine 5'-Triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Dideoxycytidine Triphosphate (ddCTP) in Sanger Sequencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of dideoxycytidine triphosphate (ddCTP) in Sanger sequencing, a cornerstone technology in molecular biology and genomics. We will delve into the underlying principles of the chain termination method, provide detailed experimental protocols, and present quantitative data and visual workflows to offer a comprehensive understanding of this process for professionals in research and drug development.

The Core Principle: Chain Termination by Dideoxynucleotides

Sanger sequencing, also known as the dideoxy chain termination method, relies on the enzymatic synthesis of a DNA strand complementary to a template of interest.[1][2][3][4] The process is ingeniously halted at specific nucleotide positions by the incorporation of modified nucleotides called dideoxynucleoside triphosphates (ddNTPs).[1][5][6][7]

Unlike their natural counterparts, deoxynucleoside triphosphates (dNTPs), which possess a hydroxyl (-OH) group at the 3' carbon of the deoxyribose sugar, ddNTPs lack this crucial functional group.[3][6][7] The 3'-OH group is essential for the formation of a phosphodiester bond with the 5' phosphate group of the incoming nucleotide, thus enabling the extension of the DNA chain.[3][6] When a DNA polymerase incorporates a ddNTP into the growing strand, the absence of the 3'-OH group prevents the addition of the next nucleotide, leading to the termination of DNA synthesis.[3][5][6]

The Specific Function of this compound

Within the Sanger sequencing reaction, dideoxycytidine triphosphate (this compound) serves as the specific chain terminator for the nucleotide guanine (G) on the template strand. When the DNA polymerase encounters a guanine on the template, it will attempt to incorporate a complementary cytosine nucleotide. While it will predominantly incorporate the standard dCTP, it will occasionally incorporate a this compound. The incorporation of this compound results in a DNA fragment that specifically ends at that cytosine position.[8]

In the classic manual Sanger sequencing method, four separate reactions are set up, each containing all four dNTPs but only one type of ddNTP (ddATP, ddGTP, this compound, or ddTTP).[1][3][9] The reaction tube containing this compound will therefore produce a series of DNA fragments of varying lengths, each terminating at a cytosine position.[8]

In modern automated Sanger sequencing, all four ddNTPs, each labeled with a distinct fluorescent dye, are included in a single reaction.[1][7][10] The this compound is typically labeled with a specific color, allowing for the identification of fragments ending in cytosine during data analysis.[5]

Visualizing Chain Termination

The following diagram illustrates the fundamental difference between dNTP and ddNTP incorporation and the resulting chain termination.

Caption: dNTP vs. ddNTP incorporation in DNA synthesis.

Quantitative Data in Sanger Sequencing

The success of a Sanger sequencing reaction is highly dependent on the precise concentrations of its components. The ratio of dNTPs to ddNTPs is particularly critical as it determines the distribution of fragment lengths.[11]

| Component | Typical Concentration Range | Notes |

| DNA Template (Plasmid) | 100 ng/µl | High-quality, purified DNA is essential.[12] |

| DNA Template (PCR Product) | 10 ng/µl | Purified PCR products are required to remove unincorporated dNTPs and primers.[12] |

| Sequencing Primer | 0.5 - 1.0 µM (3.2 pmol/µl) | Primer length is typically 18-23 base pairs with a melting temperature (Tm) between 55°C and 60°C.[12][13] |

| dNTPs | 0.5 mM (each) | The concentration of deoxynucleotides should be significantly higher than dideoxynucleotides.[1] |

| ddNTPs | 0.005 mM (each) | The ideal concentration can range from 0.1 to 0.2 mM in some protocols, but a lower concentration relative to dNTPs is crucial.[1][6] |

| dNTP:ddNTP Ratio | ~100:1 | A common starting point, with ratios as low as 9:1 also being reported.[1][5][6] This ratio is adjusted to optimize for read length. |

| DNA Polymerase | Diluted to ~1.5 U/µl | Thermostable polymerases are used in cycle sequencing. |

| 5X Sequencing Buffer | 1X final concentration | Provides the optimal environment for the DNA polymerase. |

Experimental Protocols

Below are detailed methodologies for manual and automated Sanger sequencing.

Manual Sanger Sequencing (Chain-Termination PCR)

This protocol describes the classic four-reaction setup.

1. Reaction Setup:

-

Prepare four separate reaction tubes, labeling them 'G', 'A', 'T', and 'C'.

-

To each tube, add the following components:

-

Single-stranded DNA template

-

Sequencing primer

-

DNA polymerase

-

A mix of all four dNTPs (dATP, dGTP, dCTP, dTTP)

-

-

To the 'G' tube, add ddGTP.

-

To the 'A' tube, add ddATP.

-

To the 'T' tube, add ddTTP.

-

To the 'C' tube, add this compound.

2. Chain-Termination PCR:

-

Perform thermal cycling to facilitate DNA synthesis. The cycles typically consist of:

-

Denaturation: Heat to ~95°C to separate the DNA strands.[3]

-

Annealing: Cool to allow the primer to bind to the template DNA.

-

Extension: Raise the temperature to the optimal temperature for the DNA polymerase to synthesize the new DNA strand.

-

3. Gel Electrophoresis:

-

After the PCR is complete, load the contents of each of the four reaction tubes into separate lanes of a high-resolution denaturing polyacrylamide gel.[3][8][9]

-

Apply an electric field to separate the DNA fragments based on their size. Smaller fragments will migrate faster through the gel.[8][9]

4. Sequence Determination:

-

Visualize the DNA fragments, typically through autoradiography if radiolabeled primers or nucleotides were used.[3]

-

Read the sequence from the bottom of the gel to the top, across the four lanes. The order of the bands corresponds to the sequence of the newly synthesized DNA strand.[14]

Automated Sanger Sequencing (Dye-Terminator Sequencing)

This protocol outlines the more common, single-reaction method using fluorescently labeled ddNTPs.

1. Reaction Setup:

-

Prepare a single reaction tube containing:

-

DNA template

-

Sequencing primer

-

DNA polymerase

-

A mix of all four dNTPs

-

A mix of all four ddNTPs, each labeled with a different fluorescent dye (e.g., this compound-blue, ddATP-green, ddGTP-yellow, ddTTP-red).[15]

-

2. Cycle Sequencing:

-

Perform cycle sequencing in a thermal cycler, similar to the manual method, to generate a population of fluorescently labeled DNA fragments of varying lengths.

3. Post-Reaction Cleanup:

-

Purify the reaction products to remove unincorporated dye-labeled ddNTPs, dNTPs, and primers. This can be done using methods like ethanol precipitation or spin columns.

4. Capillary Electrophoresis:

-

Load the purified sequencing products onto an automated capillary electrophoresis instrument.

-

An electric current is applied, causing the negatively charged DNA fragments to move through the capillary. The fragments are separated by size, with the smallest fragments moving the fastest.

5. Data Analysis:

-

As the fragments pass a detection window, a laser excites the fluorescent dyes on the ddNTPs.[16]

-

A detector records the color of the fluorescence for each fragment.

-

The instrument's software translates the sequence of colors into a DNA sequence, generating a chromatogram that displays the fluorescent peaks corresponding to each nucleotide.[16]

Workflow Diagrams

The following diagrams, created using the DOT language, visualize the key workflows in Sanger sequencing.

Sanger Sequencing Overall Workflow

References

- 1. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 2. cd-genomics.com [cd-genomics.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. geneticeducation.co.in [geneticeducation.co.in]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. doctor2023.jumedicine.com [doctor2023.jumedicine.com]

- 10. youtube.com [youtube.com]

- 11. Calculating the optimum ddNTP:dNTP ratio in Sanger sequencing - The Science Snail [sciencesnail.com]

- 12. sourcebioscience.com [sourcebioscience.com]

- 13. mybiosource.com [mybiosource.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Sanger Sequencing Steps & Method [sigmaaldrich.com]

The Core Mechanism of ddCTP as a Chain Terminator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideoxycytidine triphosphate (ddCTP) is a potent chain-terminating inhibitor of DNA polymerases, a property that has been foundational to the development of Sanger DNA sequencing and has implications in the development of antiviral therapeutics.[1] This technical guide provides a detailed examination of the mechanism of action of this compound, focusing on its molecular interaction with DNA polymerases, the kinetics of its incorporation, and the structural basis for its chain-terminating activity.

Molecular Mechanism of Chain Termination

The efficacy of this compound as a chain terminator lies in its structural difference from its natural counterpart, deoxycytidine triphosphate (dCTP). Both molecules contain a cytosine base, a triphosphate group, and a sugar moiety. However, this compound lacks a hydroxyl (-OH) group at the 3' position of the deoxyribose sugar, possessing a hydrogen atom instead.[2]

During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP).[3] This reaction results in the elongation of the DNA chain.[3] When this compound is incorporated into the growing DNA strand, the absence of the 3'-hydroxyl group makes the formation of a subsequent phosphodiester bond impossible.[1][2] DNA polymerase is unable to add the next nucleotide, leading to the termination of DNA chain elongation.[1]

Signaling Pathway of DNA Elongation and Termination

The process of nucleotide incorporation and subsequent chain termination can be visualized as a branching pathway. In the presence of both dCTP and this compound, DNA polymerase has two potential substrates to incorporate opposite a guanine base in the template strand.

Quantitative Analysis of this compound Incorporation

The efficiency of this compound as a chain terminator is dependent on its ability to be incorporated by DNA polymerase relative to the natural dCTP. This can be quantified by examining the kinetic parameters of the incorporation reaction, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). Pre-steady-state kinetic analysis is often employed to dissect the individual steps of nucleotide binding and incorporation.[1]

| DNA Polymerase | Nucleotide | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| Vent | dCTP | ND | 85 (burst rate) | ND | [3] |

| Vent | This compound | ND | 0.5 (initial rate) | ND | [3] |

| DNA Polymerase β | dCTP | 0.8 ± 0.2 | 0.35 ± 0.02 | 0.44 | [4] |

| DNA Polymerase β | rCTP | 56 ± 13 | 0.0016 ± 0.0001 | 0.000029 | [4] |

ND: Not Determined in the provided search results.

Note: The table above presents available quantitative data. A comprehensive comparison across multiple polymerases with this compound is limited in the provided search results. The data for rCTP with DNA Polymerase β is included to illustrate the enzyme's high selectivity for the correct sugar moiety.[4] DNA polymerase β has been shown to readily incorporate dideoxynucleoside triphosphates.[4]

Structural Basis of Nucleotide Discrimination

Crystal structures of DNA polymerases in complex with DNA and incoming nucleotides have provided significant insights into the mechanism of nucleotide selection and chain termination. The active site of a DNA polymerase undergoes conformational changes upon binding the correct dNTP, creating a snug fit that facilitates catalysis.[5]

The discrimination against ddNTPs is not at the initial binding step, but rather at the catalytic step. While this compound can bind to the active site, the absence of the 3'-OH group leads to a non-productive alignment for the subsequent phosphodiester bond formation. Structural studies have shown that in some polymerases, the binding of a ddNTP can result in a slightly altered position of the triphosphate moiety and a failure of the enzyme's "fingers" domain to adopt the fully closed, catalytically competent conformation.[6]

Experimental Protocols

Dideoxy Chain Termination Sequencing (Sanger Sequencing)

This method relies on the this compound-mediated chain termination to generate a set of DNA fragments of varying lengths, each ending with a cytosine.

Methodology:

-

Reaction Setup: Four separate reaction tubes are prepared. Each tube contains:

-

Single-stranded DNA template

-

DNA primer (often labeled with a radioactive or fluorescent tag)

-

DNA polymerase

-

All four dNTPs (dATP, dGTP, dCTP, dTTP)

-

A small amount of one of the four ddNTPs (ddATP, ddGTP, this compound, or ddTTP). The concentration of ddNTP is typically 100-fold lower than the corresponding dNTP.[6]

-

-

DNA Synthesis: The reaction mixtures are incubated at the optimal temperature for the DNA polymerase. During this time, the polymerase synthesizes new DNA strands complementary to the template.

-

Chain Termination: When the polymerase incorporates a ddNTP, the chain elongation is terminated. This results in a collection of DNA fragments of different lengths in each of the four tubes.

-

Gel Electrophoresis: The DNA fragments from the four reactions are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Sequence Determination: The DNA sequence is read by identifying the terminal ddNTP of each fragment, from the shortest to the longest, based on the lane in which the band appears.

Pre-Steady-State Kinetic Analysis of Single Nucleotide Incorporation

This technique is used to measure the rates of individual steps in the DNA polymerization reaction, providing detailed mechanistic information.

Methodology:

-

Substrate Preparation: A DNA primer is annealed to a DNA template. The primer is often 5'-radiolabeled for visualization.

-

Rapid Quench-Flow Experiment:

-

A solution containing the DNA polymerase and the primer-template duplex is rapidly mixed with a solution containing the dNTP or ddNTP of interest and Mg²⁺.

-

The reaction is allowed to proceed for a very short, defined period (milliseconds to seconds).

-

The reaction is quenched by adding a solution such as EDTA or a strong acid.

-

-

Product Analysis: The products of the reaction (extended primer) are separated from the unextended primer using denaturing polyacrylamide gel electrophoresis.

-

Data Analysis: The amount of product formed at each time point is quantified. The resulting data are fit to kinetic models (e.g., burst equation) to determine parameters such as the burst rate (kpol) and the dissociation constant (Kd) for the nucleotide.[1]

Conclusion

The mechanism of action of this compound as a chain terminator is a well-established principle in molecular biology. Its efficacy is rooted in the absence of a 3'-hydroxyl group, which is essential for the formation of the phosphodiester backbone of DNA. This seemingly simple structural modification has profound consequences for DNA synthesis, a fact that has been elegantly exploited in DNA sequencing technologies. A thorough understanding of the kinetics and structural basis of this compound incorporation by various DNA polymerases is crucial for the continued development of sequencing technologies and antiviral therapies.

References

- 1. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. researchgate.net [researchgate.net]

- 4. DNA Polymerase β Ribonucleotide Discrimination: INSERTION, MISINSERTION, EXTENSION, AND CODING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural Factors That Determine Selectivity of a High Fidelity DNA Polymerase for Deoxy-, Dideoxy-, and Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ddCTP in DNA Polymerase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideoxycytidine triphosphate (ddCTP) is a potent chain-terminating inhibitor of DNA polymerases. As a synthetic analog of the natural deoxynucleoside triphosphate, dCTP, it lacks the crucial 3'-hydroxyl group on the deoxyribose sugar. This structural modification is the cornerstone of its inhibitory action, preventing the formation of a phosphodiester bond with the subsequent incoming nucleotide and thereby halting the extension of the nascent DNA strand. This in-depth technical guide explores the multifaceted role of this compound in the inhibition of various DNA polymerases, its applications in molecular biology and antiviral therapy, and the experimental methodologies used to characterize its inhibitory properties.

Mechanism of Action: Chain Termination

The primary mechanism by which this compound inhibits DNA polymerase activity is through irreversible chain termination.[1] During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate of the incoming deoxynucleoside triphosphate.[2] When this compound is incorporated into the growing DNA chain, the absence of a 3'-hydroxyl group renders the strand unable to be elongated further, as there is no nucleophile to attack the alpha-phosphate of the next incoming dNTP.[1] This results in the termination of DNA synthesis.

The efficiency of this compound as a chain terminator is dependent on the specific DNA polymerase. Some polymerases readily incorporate ddNTPs, while others have a lower affinity for these analogs compared to their natural counterparts. This differential sensitivity is exploited in various applications, from DNA sequencing to antiviral therapeutics.

Core Applications of this compound

Sanger DNA Sequencing

The chain-terminating property of ddNTPs, including this compound, is the foundation of the Sanger sequencing method.[3] In this technique, a DNA synthesis reaction is carried out in the presence of all four standard dNTPs and a small amount of a specific ddNTP (ddATP, ddGTP, this compound, or ddTTP), each labeled with a different fluorescent dye. The random incorporation of a ddNTP terminates the DNA strand at every possible position for that particular base.[3] The resulting DNA fragments of varying lengths are then separated by capillary electrophoresis, and the sequence is determined by reading the fluorescent signal of the terminal ddNTP for each fragment.[1]

Antiviral Therapy

The prodrug of this compound, known as zalcitabine (2',3'-dideoxycytidine or ddC), has been utilized as an antiretroviral agent for the treatment of HIV-1 infection.[4] Once inside the cell, zalcitabine is phosphorylated to its active triphosphate form, this compound. This active metabolite then acts as a competitive inhibitor of the viral reverse transcriptase (RT), an RNA-dependent DNA polymerase.[5] By incorporating into the growing viral DNA strand, this compound terminates its elongation, thus inhibiting viral replication.[5] this compound has also been shown to be an inhibitor of the hepatitis B virus (HBV) reverse transcriptase, acting as a chain terminator for the viral DNA polymerase activities.[4]

Quantitative Inhibition of DNA Polymerases by this compound and its Analogs

The inhibitory potency of this compound and its analogs varies significantly among different DNA polymerases. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes available quantitative data for the inhibition of various DNA polymerases by this compound and the closely related analog, 3TC-TP.

| DNA Polymerase | Inhibitor | IC50 | Ki | Notes |

| Viral Polymerases | ||||

| HIV-1 Reverse Transcriptase | This compound | Value not specified | Value not specified | This compound is a known competitive inhibitor.[5] |

| Hepatitis B Virus (HBV) Reverse Transcriptase | 3TC-TP | Value not specified | 0.78 ± 0.10 µM | 3TC-TP acts as a chain terminator.[4] |

| Varicella Zoster Virus (VZV) DNA Polymerase | BVDU-TP (ddUTP analog) | Value not specified | 0.55 µM | Competitive inhibition with respect to dTTP.[6] |

| Eukaryotic Polymerases | ||||

| Human DNA Polymerase α | 3TC-TP | 175 ± 31 µM | Value not specified | Inhibition measured at dCTP concentration equal to its Km.[5] |

| Human DNA Polymerase β | 3TC-TP | 24.8 ± 10.9 µM | 18.7 µM | Competitive inhibition with respect to dCTP.[5] |

| Human DNA Polymerase γ (Mitochondrial) | 3TC-TP | 43.8 ± 16.4 µM | 15.8 ± 0.8 µM | Competitive inhibition with respect to dCTP.[5] |

| Mouse Myeloma DNA Polymerase α | This compound | Value not specified | Varies | Strong inhibition observed in the presence of Mn2+.[7] |

Experimental Protocols

DNA Polymerase Inhibition Assay (Non-Radioactive)

This protocol outlines a general method for determining the inhibitory effect of this compound on a purified DNA polymerase using a fluorescence-based assay.

Materials:

-

Purified DNA polymerase

-

This compound stock solution

-

Primer/template DNA substrate (e.g., a single-stranded DNA template annealed to a fluorescently labeled primer)

-

dNTP mix (dATP, dGTP, dTTP, dCTP)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)

-

Stop solution (e.g., 50 mM EDTA in formamide)

-

96-well microplate

-

Fluorescence plate reader

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system (optional, for product visualization)

Procedure:

-

Prepare a reaction master mix: In a microcentrifuge tube, combine the assay buffer, primer/template DNA substrate, and dNTP mix (excluding dCTP if determining competitive inhibition).

-

Set up inhibitor dilutions: Prepare a serial dilution of this compound in the assay buffer.

-

Initiate the reaction: In the wells of a 96-well plate, add the reaction master mix, the DNA polymerase, and varying concentrations of this compound. Include a control reaction with no this compound.

-

Incubate: Incubate the plate at the optimal temperature for the DNA polymerase for a set period (e.g., 15-60 minutes).

-

Terminate the reaction: Add the stop solution to each well to halt the reaction.

-

Measure fluorescence: Read the fluorescence intensity of each well using a fluorescence plate reader. A decrease in fluorescence in the presence of this compound indicates inhibition of DNA synthesis.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

-

(Optional) Gel Analysis: Run the reaction products on a denaturing PAGE gel to visualize the chain-terminated fragments.

Sanger Sequencing Protocol (Manual Method)

This protocol provides a basic outline for manual Sanger sequencing.

Materials:

-

DNA template (e.g., plasmid DNA, PCR product)

-

Sequencing primer

-

DNA polymerase (e.g., Klenow fragment, Taq polymerase)

-

dNTP mix (dATP, dGTP, dCTP, dTTP)

-

Four separate ddNTP solutions (ddATP, ddGTP, this compound, ddTTP)

-

Sequencing buffer

-

Stop solution (e.g., formamide with loading dye)

-

Denaturing polyacrylamide gel

-

Electrophoresis apparatus

-

Autoradiography film and cassette (if using radiolabeled primers) or fluorescence scanner

Procedure:

-

Prepare four reaction tubes: Label four tubes A, C, G, and T.

-

Add reaction components: To each tube, add the DNA template, sequencing primer, DNA polymerase, sequencing buffer, and the dNTP mix.

-

Add specific ddNTP: To tube A, add ddATP. To tube C, add this compound. To tube G, add ddGTP. To tube T, add ddTTP.

-

Incubate: Incubate the reactions at the appropriate temperature for the DNA polymerase to allow for DNA synthesis and chain termination.

-

Terminate reactions: Add the stop solution to each tube.

-

Denature DNA: Heat the samples to denature the DNA fragments.

-

Gel Electrophoresis: Load the contents of each tube into a separate lane of a denaturing polyacrylamide gel. Run the gel to separate the DNA fragments by size.

-

Visualize fragments: Visualize the DNA fragments using autoradiography (for radiolabeled primers) or a fluorescence scanner (for fluorescently labeled ddNTPs).

-

Read the sequence: The DNA sequence is read from the bottom of the gel upwards, corresponding to the 5' to 3' direction of the newly synthesized strand.

Visualizations

Caption: Mechanism of this compound-mediated DNA chain termination.

Caption: General workflow for a DNA polymerase inhibition assay.

Caption: DNA polymerase active site with incorporated this compound.

Conclusion

This compound is a powerful tool for researchers and a clinically relevant molecule in the field of antiviral drug development. Its simple yet profound mechanism of chain termination has been harnessed for fundamental molecular biology techniques like Sanger sequencing and for the life-saving treatment of viral infections. A thorough understanding of its inhibitory properties against various DNA polymerases is crucial for its effective application and for the development of new, more selective polymerase inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers working with this compound and other nucleoside analogs.

References

- 1. Exonuclease removal of dideoxycytidine (zalcitabine) by the human mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequencing of Cytomegalovirus UL97 Gene for Genotypic Antiviral Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytomegalovirus DNA polymerase inhibition and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perspectives on the molecular mechanism of inhibition and toxicity of nucleoside analogs that target HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of (-)-2'-deoxy-3'-thiacytidine (3TC) 5'-triphosphate on human immunodeficiency virus reverse transcriptase and mammalian DNA polymerases alpha, beta, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Viral DNA polymerase mutations associated with drug resistance in human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Precision: A Technical History of Dideoxynucleotides in DNA Sequencing

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The ability to decipher the precise order of nucleotides in a DNA strand has been a cornerstone of molecular biology, underpinning advancements from fundamental genetic research to the development of novel therapeutics. At the heart of this revolution lies the discovery and application of dideoxynucleotides (ddNTPs), molecules that provided the key to unlocking the genetic code with unprecedented accuracy. This technical guide delves into the discovery of ddNTPs and their pivotal role in the development of the chain-termination sequencing method, a technique that has shaped the landscape of modern genomics.

From a Novel Inhibitor to a Sequencing Revolution: The Discovery of Dideoxynucleotides

The story of dideoxynucleotide sequencing begins with the groundbreaking work of Frederick Sanger and his colleagues. In 1977, they introduced the “dideoxy” chain-termination method for sequencing DNA molecules, a breakthrough that earned Sanger his second Nobel Prize.[1][2] This method was a significant leap forward from previous techniques, offering a more rapid and accurate way to determine nucleotide sequences.[3][4]

The ingenuity of the Sanger method lies in the use of 2',3'-dideoxynucleoside triphosphates (ddNTPs). These molecules are structural analogs of the natural deoxynucleoside triphosphates (dNTPs) that are the building blocks of DNA. The critical difference is the absence of a hydroxyl group at the 3' position of the ribose sugar in ddNTPs.[5] This seemingly small modification has a profound consequence: when a DNA polymerase incorporates a ddNTP into a growing DNA strand, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating the chain elongation.[5] This chain-terminating property is the fundamental principle of Sanger sequencing.

The initial method involved four separate reactions, each containing the DNA template, a primer, DNA polymerase, the four standard dNTPs, and a small amount of one of the four ddNTPs (ddATP, ddGTP, ddCTP, or ddTTP).[5][6] The result was a collection of DNA fragments of varying lengths, each ending with a specific ddNTP. These fragments were then separated by size using polyacrylamide gel electrophoresis, and the sequence was read by visualizing the radioactive label incorporated into the DNA fragments.[7]

The Classic Method: A Detailed Experimental Protocol

The original Sanger sequencing protocol, while revolutionary, was a meticulous and labor-intensive process. The following is a detailed description of the key experimental steps.

Key Experimental Protocols

1. Manual Sanger Sequencing with Radiolabeling

This protocol is based on the principles described in Sanger's 1977 publication and subsequent refinements.

| Component | Stock Concentration | Volume per Reaction | Final Concentration/Amount |

| Template DNA (single-stranded) | Variable | ~1 µg | Variable |

| Primer | 10 µM | 1 µl | 0.5 pmol |

| 10x Reaction Buffer | 10x (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl2) | 1 µl | 1x |

| dNTP Mix (dATP, dGTP, dCTP, dTTP) | 2 mM each | 1 µl | 200 µM each |

| [α-³²P]dATP or [γ-³²P]ATP labeled primer | 10 mCi/ml | 0.5 µl | ~5 µCi |

| ddNTP (ddATP, ddGTP, this compound, or ddTTP) | 0.5 mM | 1 µl | 50 µM |

| DNA Polymerase I (Klenow fragment) | 5 U/µl | 1 µl | 5 Units |

| ddNTP/dNTP Ratio | - | - | Approximately 1:100 to 1:250 |

Note: The optimal ddNTP/dNTP ratio was determined empirically to generate a readable ladder of fragments.

Reaction Incubation: The four separate reaction mixtures (one for each ddNTP) were incubated at 37°C for 15-30 minutes.

Gel Electrophoresis: The reaction products were denatured and loaded onto a high-resolution denaturing polyacrylamide gel (typically 6-8% acrylamide with 7M urea).[8] The gel was run at a constant voltage until the desired separation of fragments was achieved.

Visualization: The gel was then exposed to X-ray film for autoradiography. The DNA sequence was read manually from the bottom of the film upwards, corresponding to the 5' to 3' direction of the newly synthesized strand.[7]

The Evolution to Automation: Fluorescent Dyes and Capillary Electrophoresis

While the manual Sanger method was a monumental achievement, it was also time-consuming, used hazardous radioactive materials, and had limitations in read length and throughput. The subsequent decades saw significant advancements that automated and improved the process.

A key innovation was the replacement of radioactive labels with fluorescent dyes.[9] In this modified approach, each of the four ddNTPs was labeled with a different colored fluorescent dye. This allowed all four termination reactions to be performed in a single tube, streamlining the process significantly.[9]

Another major advancement was the transition from slab gel electrophoresis to capillary electrophoresis.[10] Capillary electrophoresis offered faster separation times, higher resolution, and the ability to automate the detection of the fluorescently labeled fragments.[11][12] These innovations culminated in the development of automated DNA sequencers, which could process multiple samples simultaneously with minimal manual intervention.

Quantitative Improvements in DNA Sequencing

The evolution from manual to automated Sanger sequencing brought about significant quantitative improvements in several key metrics.

| Parameter | Manual Sanger Sequencing (Radioactive) | Automated Sanger Sequencing (Fluorescent & Capillary) |

| Read Length | 150-300 bases | 800-1000 bases[13][14] |

| Accuracy | ~99% | >99.99%[13] |

| Throughput | A few samples per day | Up to 384 samples in a single run, with multiple runs per day[15] |

| Detection Method | Autoradiography of ³²P or ³⁵S | Laser-induced fluorescence |

| Separation Method | Polyacrylamide Slab Gel Electrophoresis | Capillary Electrophoresis |

Visualizing the Workflow: From Manual to Automated Sequencing

The logical flow of the Sanger sequencing process, from its manual origins to its automated successor, can be visualized to better understand the key technological shifts.

Caption: Workflow of Manual Sanger Sequencing.

References

- 1. academic.oup.com [academic.oup.com]

- 2. google.com [google.com]

- 3. DNA sequencing with chain-terminating inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. dideoxy Sequencing of DNA [bio.davidson.edu]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. fiveable.me [fiveable.me]

- 9. DNA sequencing with chain-terminating inhibitors. 1977 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are the applications of capillary electrophoresis? | Thermo Fisher Scientific - CN [thermofisher.cn]

- 11. Capillary gel electrophoresis for rapid, high resolution DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA Sequencing by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 14. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sanger sequencing - Wikipedia [en.wikipedia.org]

ddCTP as a Nucleoside Analog in Antiviral Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2',3'-Dideoxycytidine triphosphate (ddCTP), the active triphosphate form of the nucleoside analog zalcitabine (ddC), represents a cornerstone in the history and ongoing research of antiviral therapies. As a chain-terminating nucleoside reverse transcriptase inhibitor (NRTI), this compound has been pivotal in the fight against the Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth analysis of this compound's core function, including its mechanism of action, quantitative efficacy and toxicity data, and detailed experimental protocols for its evaluation. Furthermore, this document explores the molecular interactions and cellular pathways influenced by this compound, offering a comprehensive resource for researchers in virology and drug development.

Mechanism of Action: Chain Termination of Viral Replication

This compound exerts its antiviral effect by acting as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for viral reverse transcriptases (RTs) and other viral DNA polymerases.[1][2] The key structural feature of this compound is the absence of a hydroxyl group at the 3' position of its deoxyribose sugar moiety.[2][3]

During viral DNA synthesis, the viral polymerase incorporates this compound into the growing DNA chain.[2] Once incorporated, the lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP).[3] This event effectively halts DNA elongation, a process known as chain termination, thereby preventing the completion of viral DNA replication and subsequent production of new viral particles.[1][2]

The following diagram illustrates the mechanism of this compound-mediated chain termination:

References

An In-depth Technical Guide to the Structural Differences Between dCTP and ddCTP for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This technical guide provides a comprehensive analysis of the structural and functional distinctions between 2'-deoxycytidine triphosphate (dCTP) and 2',3'-dideoxycytidine triphosphate (ddCTP). Aimed at researchers, scientists, and professionals in drug development, this document elucidates the critical role of the 3'-hydroxyl group in DNA synthesis and how its absence in this compound leads to chain termination. This principle, fundamental to molecular biology, is the cornerstone of Sanger sequencing and has significant implications for the development of antiviral therapeutics. This guide presents comparative quantitative data, detailed experimental protocols for the analysis and application of these molecules, and illustrative diagrams to clarify complex molecular interactions and workflows.

Core Structural Differences: The Decisive Role of the 3'-Hydroxyl Group

The fundamental distinction between dCTP and this compound lies in the structure of the deoxyribose sugar moiety. In dCTP, the 2' carbon of the sugar ring lacks a hydroxyl (-OH) group, a defining feature of deoxyribonucleotides. However, it retains a crucial hydroxyl group at the 3' position. In contrast, this compound lacks hydroxyl groups at both the 2' and 3' positions of the sugar ring, hence the designation "dideoxy."[][2]

This seemingly minor difference has profound consequences for DNA synthesis. DNA polymerases catalyze the formation of a phosphodiester bond by linking the 5'-phosphate group of an incoming nucleotide to the 3'-hydroxyl group of the growing DNA strand. The presence of the 3'-OH group on dCTP allows for the nucleophilic attack on the alpha-phosphate of the next incoming deoxynucleotide triphosphate (dNTP), enabling the continuous elongation of the DNA chain. Conversely, when this compound is incorporated into a growing DNA strand, the absence of the 3'-OH group prevents the formation of a subsequent phosphodiester bond, thereby terminating DNA synthesis.[][2] This property makes ddCTPs, and dideoxynucleotides in general (ddNTPs), potent chain-terminating inhibitors of DNA polymerase.[]

Data Presentation: Comparative Molecular Properties

The following table summarizes the key quantitative differences between dCTP and this compound. While precise bond lengths and angles are best obtained from dedicated crystallographic databases, this table provides essential molecular information.

| Property | 2'-deoxycytidine triphosphate (dCTP) | 2',3'-dideoxycytidine triphosphate (this compound) | Reference(s) |

| Molecular Formula | C₉H₁₆N₃O₁₃P₃ | C₉H₁₆N₃O₁₂P₃ | [3] |

| Molecular Weight | 467.14 g/mol | 451.14 g/mol | [3] |

| 3'-Hydroxyl Group | Present | Absent | [][2] |

| Role in DNA Synthesis | Chain Elongation | Chain Termination | [] |

Functional Implications in Molecular Biology and Drug Development

The chain-terminating property of this compound is not merely a biochemical curiosity but a foundational principle exploited in critical molecular biology techniques and therapeutic strategies.

Sanger Sequencing

The Sanger sequencing method, also known as the chain-termination method, directly utilizes the properties of ddNTPs to determine the sequence of a DNA template.[4] In this method, a DNA synthesis reaction is carried out in the presence of all four dNTPs and a small, limiting concentration of one of the four ddNTPs (ddATP, ddGTP, this compound, or ddTTP), each labeled with a different fluorescent dye.

When DNA polymerase incorporates a ddNTP, the chain is terminated. Because the incorporation of a ddNTP is a random event, the reaction produces a collection of DNA fragments of varying lengths, each ending with a specific fluorescently labeled ddNTP. These fragments are then separated by size using capillary electrophoresis, and the sequence is read by detecting the fluorescent signal of the terminal ddNTP for each fragment size.

Antiviral Drug Development

The principle of chain termination by dideoxynucleotides has been pivotal in the development of antiviral drugs, particularly for retroviruses like HIV. Retroviruses utilize an enzyme called reverse transcriptase to synthesize DNA from an RNA template. Nucleoside reverse transcriptase inhibitors (NRTIs) are analogs of natural nucleosides that, once incorporated into the growing viral DNA chain by reverse transcriptase, cause chain termination due to the lack of a 3'-hydroxyl group. This compound itself, and its analogs, have been investigated for their potential as antiviral agents.

Experimental Protocols

The following are detailed methodologies for key experiments involving dNTPs and ddNTPs.

Polymerase Chain Reaction (PCR) Protocol

This protocol outlines a standard PCR for amplifying a specific DNA target.

Reagents and Materials:

-

DNA template

-

Forward and reverse primers (10 µM each)

-

dNTP mix (10 mM)

-

Taq DNA polymerase (5 U/µL)

-

10X PCR buffer

-

Nuclease-free water

-

Thin-walled PCR tubes

-

Thermocycler

Procedure:

-

Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine the following:

-

5 µL 10X PCR Buffer

-

1 µL 10 mM dNTP mix

-

1.5 µL Forward Primer (10 µM)

-

1.5 µL Reverse Primer (10 µM)

-

0.25 µL Taq DNA Polymerase

-

X µL Nuclease-free water (to a final volume of 49 µL)

-

1 µL DNA template

-

-

Thermal Cycling: Place the PCR tubes in a thermocycler and run the following program:

-

Initial Denaturation: 95°C for 3 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ)

-

Extension: 72°C for 1 minute per kb of amplicon length

-

-

Final Extension: 72°C for 5 minutes

-

Hold: 4°C

-

Sanger Sequencing (Dideoxy Chain Termination) Protocol

This protocol describes the cycle sequencing step of the Sanger method.

Reagents and Materials:

-

Purified PCR product or plasmid DNA template

-

Sequencing primer (3.2 pmol/µL)

-

BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)

-

Nuclease-free water

-

Microcentrifuge tubes or 96-well plate

-

Thermocycler

Procedure:

-

Reaction Setup: For a single 10 µL sequencing reaction, combine the following:

-

1 µL BigDye™ Terminator Ready Reaction Mix

-

1 µL Sequencing Primer (3.2 pmol/µL)

-

X µL Template DNA (50-100 ng for plasmids, 10-40 ng for PCR products)

-

X µL Nuclease-free water (to a final volume of 10 µL)

-

-

Thermal Cycling: Place the reactions in a thermocycler and run the following program:

-

Initial Denaturation: 96°C for 1 minute

-

25-30 Cycles:

-

Denaturation: 96°C for 10 seconds

-

Annealing: 50°C for 5 seconds

-

Extension: 60°C for 4 minutes

-

-

Hold: 4°C

-

-

Post-Reaction Cleanup: The sequencing products must be purified to remove unincorporated dye terminators before analysis by capillary electrophoresis. This can be achieved using methods such as ethanol/EDTA precipitation or column purification.

-

Capillary Electrophoresis: The purified sequencing products are loaded onto an automated DNA sequencer for separation and detection.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

Caption: Core structural comparison of dCTP and this compound.

Caption: Mechanism of DNA chain elongation vs. termination.

Caption: Workflow of the Sanger sequencing method.

Conclusion

The structural difference between dCTP and this compound, specifically the presence or absence of a 3'-hydroxyl group, is a cornerstone of modern molecular biology. This single atomic variation dictates whether a DNA strand will elongate or terminate, a principle that has been ingeniously harnessed in Sanger sequencing to unravel the genetic code and in the development of life-saving antiviral therapies. A thorough understanding of these structures and their functional consequences is, therefore, indispensable for researchers, scientists, and drug development professionals working at the forefront of genetic and biomedical innovation. This guide has provided a detailed overview of these differences, supported by quantitative data, experimental protocols, and clear visualizations to facilitate a deeper comprehension of these essential molecules.

References

An In-depth Technical Guide to Chain Termination with Dideoxynucleotides (ddNTPs)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of dideoxynucleotide (ddNTP) chain termination. This fundamental molecular biology technique is the cornerstone of Sanger DNA sequencing and serves as the mechanism of action for a critical class of antiviral drugs. We will explore the underlying biochemical principles, detail experimental methodologies, and examine the therapeutic applications of this powerful technology.

Core Principle: The Chemistry of Chain Termination

The ability of dideoxynucleotides to terminate the elongation of a growing DNA strand is rooted in their chemical structure. A standard deoxynucleotide triphosphate (dNTP) possesses a hydroxyl (-OH) group at the 3' carbon position of the deoxyribose sugar. During DNA synthesis, a DNA polymerase catalyzes the formation of a phosphodiester bond between this 3'-OH group and the 5' phosphate group of the incoming nucleotide.

In contrast, a dideoxynucleotide triphosphate (ddNTP) lacks this crucial 3'-OH group; it has only a hydrogen atom at this position.[1][2] When a DNA polymerase incorporates a ddNTP into a growing DNA chain, the absence of the 3'-OH "glue" makes it chemically impossible to form a phosphodiester bond with the next nucleotide.[2] This results in the irreversible cessation of DNA synthesis for that specific strand.[3]

This process of controlled, premature termination is the central principle that enables the applications discussed below.

Application in Genomics: Sanger Sequencing

Developed by Frederick Sanger in 1977, the chain termination method remains the gold standard for DNA sequencing accuracy and is widely used for smaller-scale projects and for validating results from next-generation sequencing platforms.[4] The method relies on the in vitro replication of a target DNA sequence in the presence of both dNTPs and a small, controlled amount of fluorescently labeled ddNTPs.[1][5]

The process generates a collection of DNA fragments of varying lengths. Each fragment terminates at a specific base where a corresponding ddNTP was incorporated.[6] These fragments are then separated by size, typically via capillary electrophoresis. A laser detects the fluorescent tag on the terminal ddNTP of each fragment as it passes, allowing a computer to reconstruct the DNA sequence base by base, from the shortest fragment to the longest.[1][2]

Quantitative Data: Sequencing Reaction Components

The success of Sanger sequencing is critically dependent on the relative concentrations of dNTPs and ddNTPs. The ratio must be optimized to ensure that termination is a stochastic process, generating a comprehensive library of fragment lengths. If the ddNTP concentration is too high, termination will occur too frequently, resulting in only short fragments and an inability to read distal sequences.[7] Conversely, if it is too low, termination will be too rare, leading to a poor signal.

| Component | Typical Concentration | Purpose |

| DNA Template | 50-200 ng (plasmid/PCR product) | The sequence to be determined. |

| Sequencing Primer | 0.4 µM | A short oligonucleotide that provides the 3'-OH starting point for the polymerase.[8] |

| dNTPs | 0.2 mM (each) | Building blocks for DNA strand elongation.[8] |

| ddNTPs | 0.002 - 0.005 mM (each) | Chain terminators. A dNTP:ddNTP ratio of ~100:1 is common. |

| DNA Polymerase | 0.5 - 2.0 Units | Enzyme that synthesizes the new DNA strand. Modified Taq polymerases are often used.[3][8] |

| Reaction Buffer | 1X | Provides the optimal pH and ionic conditions (e.g., Mg²⁺) for the polymerase. |

It is important to note that the incorporation efficiency of ddNTPs can vary depending on the specific DNA polymerase used. Wild-type Taq polymerase, for example, incorporates ddGTP at a rate up to 10 times faster than other ddNTPs.[9] To counteract this bias and achieve more uniform peak heights in sequencing chromatograms, genetically engineered polymerases (e.g., with a Phe-667 to Tyr mutation) have been developed to increase the incorporation rate of all ddNTPs more evenly.[9]

Experimental Protocol: Automated Sanger Sequencing

This protocol outlines the key steps for preparing a PCR product for automated Sanger sequencing.

I. PCR Product Cleanup

Objective: To remove excess primers and unincorporated dNTPs from the PCR reaction, as these can interfere with the sequencing reaction.

-

Enzymatic Cleanup: Add 2 µL of an Exonuclease I-Shrimp Alkaline Phosphatase (Exo-SAP) enzyme mix to 5 µL of the completed PCR product.[10]

-

Incubation: Place the reaction in a thermocycler and run the following program:

-

37°C for 15 minutes (enzyme activity).

-

80°C for 15 minutes (enzyme inactivation).

-

-

Dilution: Dilute the cleaned PCR product by adding 43 µL of nuclease-free water.

II. Cycle Sequencing Reaction Setup

Objective: To perform a linear amplification reaction that incorporates fluorescently labeled ddNTPs.

-

Prepare Master Mix: On ice, prepare a master mix for the required number of reactions. For each 10 µL reaction:

-

3 µL Nuclease-free water

-

2 µL 5X Sequencing Buffer

-

1 µL Sequencing Primer (at appropriate concentration, e.g., 0.4 µM)

-

1 µL Sequencing Enzyme Mix (e.g., BigDye™ Terminator)

-

-

Aliquot Master Mix: Aliquot 7 µL of the master mix into each well of a PCR plate or strip tube.

-

Add Template: Add 3 µL of the diluted, cleaned PCR product from Step I.3 to each corresponding well.

-

Seal and Centrifuge: Seal the plate/tubes and briefly centrifuge to collect the contents at the bottom.

III. Cycle Sequencing Thermocycling

Objective: To denature the template and allow for primer annealing and extension/termination.

-

Place in Thermocycler: Place the reaction plate/tubes into a thermocycler.

-

Run Program: Execute a cycle sequencing program, typically consisting of:

-

Initial Denaturation: 96°C for 1 minute.

-

25-30 Cycles:

-

96°C for 10 seconds (Denaturation)

-

50°C for 5 seconds (Annealing)

-

60°C for 4 minutes (Extension/Termination)

-

-

Final Hold: 4°C.

-

IV. Post-Sequencing Cleanup and Analysis

-

Precipitation: The sequencing products are typically purified via ethanol/EDTA precipitation or using column-based methods to remove unincorporated dye terminators.

-

Resuspension: The purified DNA fragments are resuspended in a formamide-based solution to denature them before loading.

-

Capillary Electrophoresis: The samples are loaded onto an automated DNA sequencer (e.g., Applied Biosystems 3500 Genetic Analyzer).[11] The instrument performs electrophoresis, laser excitation, and detection automatically.

-

Data Analysis: The sequencing software generates a chromatogram, which displays the fluorescent peaks corresponding to each base in the sequence.[12] The initial ~50 bases often have poor quality data and may need to be trimmed during analysis.[12]

Application in Drug Development: Antiviral Therapeutics

The principle of chain termination has been masterfully co-opted for therapeutic purposes, most notably in the treatment of Human Immunodeficiency Virus (HIV). A major class of antiretroviral drugs, Nucleoside Reverse Transcriptase Inhibitors (NRTIs), are nucleoside analogs that function as chain terminators.[7][13][14]

HIV is a retrovirus; its genome consists of RNA. To replicate, the virus uses a unique enzyme called reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome.[13] NRTIs are "false" substrates for this enzyme.[5] Once inside a host cell, cellular enzymes phosphorylate the NRTI drug into its active triphosphate form. This active form then competes with natural dNTPs for incorporation by the HIV reverse transcriptase.[5][14]

When the reverse transcriptase incorporates an NRTI into the growing viral DNA strand, replication is halted due to the lack of a 3'-OH group, preventing the viral genome from being fully transcribed.[7][14] This effectively stops the HIV replication cycle. Examples of NRTIs include Zidovudine (AZT), Lamivudine (3TC), and Tenofovir.[15]

Conclusion

Chain termination by dideoxynucleotides is a powerful and versatile principle in molecular biology. From its foundational role in enabling precise DNA sequencing to its life-saving application in antiretroviral therapy, the targeted interruption of DNA synthesis remains a cornerstone of both basic research and modern medicine. A thorough understanding of this mechanism is essential for professionals engaged in genomics, virology, and the development of novel therapeutics.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. Nucleotides for Chain termination Sequencing - Jena Bioscience [jenabioscience.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. NRTIs: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors [healthline.com]

- 8. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. How NRTIs Work – International Association of Providers of AIDS Care [iapac.org]

- 14. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 15. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]

The Core Mechanism of HIV-1 Reverse Transcriptase Inhibition by ddCTP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the role of 2',3'-dideoxycytidine 5'-triphosphate (ddCTP) in the inhibition of Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT). HIV-1 RT is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1] The inhibition of this enzyme is a cornerstone of antiretroviral therapy.

Mechanism of Action: Chain Termination

The antiviral agent zalcitabine (2',3'-dideoxycytidine or ddC) is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (this compound), acts as a potent inhibitor of HIV-1 RT.[2] The primary mechanism of action of this compound is as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), and as a DNA chain terminator.[2]

The key structural feature of this compound that enables its function as a chain terminator is the absence of a hydroxyl group at the 3' position of its deoxyribose sugar moiety. During DNA synthesis, HIV-1 RT catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of the incoming deoxynucleoside triphosphate (dNTP). Because this compound lacks this 3'-hydroxyl group, once it is incorporated into the nascent viral DNA strand, no further nucleotides can be added, leading to the termination of DNA chain elongation.[2][3] This premature termination of reverse transcription prevents the completion of the viral DNA, thereby halting the HIV-1 replication cycle.

Intracellular Activation: The Prodrug Concept

Zalcitabine (ddC) is administered as a prodrug that must be anabolically phosphorylated within the host cell to its active triphosphate form, this compound. This three-step phosphorylation is carried out by host cellular kinases. The efficiency of this conversion is a critical factor in the antiviral potency of ddC and can vary between different cell types.

Quantitative Analysis of HIV-1 Reverse Transcriptase Inhibition

| Parameter | Substrate | Value | Enzyme | Notes |

| Kd (μM) | dCTP | 1.1 - 44.2 | HIV-1 RT | Dissociation constant, a measure of binding affinity. Lower values indicate tighter binding.[4] |

| kpol (s-1) | dCTP | 20.0 - 129.25 | HIV-1 RT | Rate of polymerase-catalyzed nucleotide incorporation.[4] |

| Ki (nM) | This compound | 0.72 ± 0.16 | LINE-1 RT | Inhibition constant. L1 RT is reportedly more sensitive to this compound than HIV-1 RT. |

| IC50 (nM) | This compound | 1.04 | LINE-1 RT | Half-maximal inhibitory concentration. |

Note: The provided Ki and IC50 values are for LINE-1 reverse transcriptase, which shows higher sensitivity to this compound than HIV-1 RT. These values are included for comparative purposes. The Kd and kpol values for dCTP with HIV-1 RT provide a baseline for understanding the kinetics of the natural substrate.

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on the enzymatic activity of recombinant HIV-1 RT.

1. Materials and Reagents:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

This compound (and other ddNTPs as controls)

-

dCTP (and other dNTPs)

-

Poly(rA)/oligo(dT) or other suitable template/primer

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM NaCl, 6 mM MgCl2)

-

Radiolabeled nucleotide (e.g., [α-32P]dCTP) or a non-radioactive detection system (e.g., PicoGreen dye)

-

Stop Solution (e.g., EDTA)

-

Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader (for non-radioactive assay)

2. Procedure:

-

Prepare a reaction mixture containing the reaction buffer, template/primer, and all dNTPs except the one being competed with (in this case, dCTP).

-

Add varying concentrations of the inhibitor (this compound) to the reaction tubes. Include a no-inhibitor control.

-

Initiate the reaction by adding the recombinant HIV-1 RT and the radiolabeled or unlabeled dCTP.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of newly synthesized DNA. For radioactive assays, this can be done by spotting the reaction mixture onto DE81 filter paper, washing away unincorporated nucleotides, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, the amount of double-stranded DNA can be quantified using a fluorescent dye like PicoGreen.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular HIV-1 Inhibition Assay

This protocol describes a method to evaluate the antiviral activity of the prodrug zalcitabine (ddC) in a cell-based assay.

1. Materials and Reagents:

-

Peripheral Blood Mononuclear Cells (PBMCs) or a susceptible T-cell line (e.g., CEM)

-

HIV-1 viral stock (e.g., HIV-1NL4-3)

-

Zalcitabine (ddC)

-

Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for PBMC activation

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

HIV-1 p24 antigen capture ELISA kit

-

96-well cell culture plates

2. Procedure:

-

If using PBMCs, isolate them from healthy donor blood and activate them with PHA for 48-72 hours in the presence of IL-2.

-

Seed the activated PBMCs or T-cell line in a 96-well plate.

-

Prepare serial dilutions of zalcitabine (ddC) in culture medium and add them to the cells. Include a no-drug control.

-

Infect the cells with a known amount of HIV-1 virus stock.

-

Incubate the infected cells at 37°C in a CO2 incubator for 7-10 days.

-

Periodically, and at the end of the incubation period, collect the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of viral replication for each concentration of ddC compared to the no-drug control.

-

Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the ddC concentration and fitting the data to a dose-response curve.

Conclusion

This compound, the active triphosphate of the prodrug zalcitabine, is a potent inhibitor of HIV-1 reverse transcriptase. Its mechanism of action as a chain terminator, due to the absence of a 3'-hydroxyl group, effectively halts viral DNA synthesis. The efficacy of this compound is dependent on its intracellular conversion from ddC, a process that can be a determining factor in its overall antiviral activity. The quantitative analysis of its inhibitory properties and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of HIV drug development, aiding in the continued effort to understand and combat this global health challenge.

References

- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 2. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. profoldin.com [profoldin.com]

The Cornerstone of Genomics: A Technical Guide to Dideoxy Sequencing

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the foundational principles of the dideoxy sequencing method, widely known as Sanger sequencing. This method, while one of the original DNA sequencing technologies, remains a gold standard for its accuracy and is pivotal in various research and diagnostic applications.

Core Principles: The Chain Termination Method

Developed by Frederick Sanger in 1977, the dideoxy sequencing method is predicated on the enzymatic synthesis of a DNA strand complementary to the template of interest, with a clever twist that allows for the determination of the nucleotide sequence. The core of this technique lies in the controlled interruption of DNA synthesis through the incorporation of modified nucleotides called dideoxynucleoside triphosphates (ddNTPs).[1][2][3]

Standard deoxynucleoside triphosphates (dNTPs) possess a hydroxyl group on the 3' carbon of the deoxyribose sugar, which is essential for the formation of a phosphodiester bond with the subsequent nucleotide in the growing DNA chain.[4] In contrast, ddNTPs lack this 3'-hydroxyl group.[1][4] When a DNA polymerase incorporates a ddNTP into the elongating DNA strand, the absence of the 3'-hydroxyl group makes it impossible to form the next phosphodiester bond, thus terminating the chain extension at that specific nucleotide.[1][3][5]

The sequencing reaction is typically carried out in a process called cycle sequencing, which is a modified polymerase chain reaction (PCR). In each cycle, the DNA is denatured, a primer anneals to the template, and a DNA polymerase extends the primer.[6] By including a low concentration of ddNTPs along with a higher concentration of dNTPs, a collection of DNA fragments of varying lengths is generated, each ending with a specific ddNTP.[7]

Methodological Evolution: From Radioactive Labels to Fluorescent Dyes

The original Sanger sequencing method involved four separate reactions, each containing the template DNA, a primer, DNA polymerase, all four dNTPs, and a small amount of one of the four ddNTPs (ddATP, ddGTP, ddCTP, or ddTTP).[8][9] The fragments were radioactively labeled, separated by size on a polyacrylamide gel, and the sequence was read by autoradiography.[1]

Modern dideoxy sequencing has been significantly streamlined through the use of dye-terminator sequencing.[8][10] In this approach, each of the four ddNTPs is labeled with a different fluorescent dye.[7][8] This innovation allows for the sequencing reaction to be performed in a single tube, as the terminating nucleotide of each fragment can be identified by the color of its fluorescent tag.[8]

Following the sequencing reaction, the fluorescently labeled DNA fragments are separated by size with high resolution using capillary electrophoresis.[10] As the fragments migrate through the capillary, a laser excites the fluorescent dyes, and a detector records the emitted wavelength.[5][10] The sequence is then read by a computer that interprets the order of the colors as the nucleotide sequence.[5]

Quantitative Data Summary

The success of dideoxy sequencing relies on the precise concentration of its components and results in characteristic performance metrics.

Table 1: Typical Reagent Concentrations for Sanger Sequencing

| Component | Recommended Concentration/Amount | Notes |

| Plasmid DNA Template | 100-500 ng | For plasmids up to 10 kb.[11] |

| PCR Product Template | 1-40 ng | Amount depends on the length of the product.[11] |

| Primer | 3.2-10 µM | A single primer is used for each sequencing reaction.[2][11] |

| BigDye™ Terminator Ready Reaction Mix | Varies by kit | Contains DNA polymerase, dNTPs, and fluorescently labeled ddNTPs. |

| 5x Sequencing Buffer | 1x final concentration | Provided with the sequencing kit. |

Table 2: Performance Characteristics of Dideoxy Sequencing

| Parameter | Typical Value | Notes |

| Read Length | Up to 1000 bp | High-quality reads are typically in the range of 500-800 bp.[8][11] |

| Accuracy | >99.99% | Considered the "gold standard" for its high fidelity.[3] |

| Throughput | Low to Medium | Modern capillary sequencers can run 96 or 384 samples simultaneously.[9] |

Experimental Protocols

The following protocols provide a detailed methodology for key experiments in dideoxy sequencing using the widely adopted dye-terminator chemistry.

DNA Template Preparation and Quantification

High-quality template DNA is crucial for successful sequencing.

-

Plasmid DNA Purification: Isolate plasmid DNA from bacterial cultures using a commercial miniprep kit to ensure high purity.

-

PCR Product Purification: Purify PCR products to remove unincorporated dNTPs, primers, and polymerase. This can be achieved using spin columns, bead-based methods, or enzymatic cleanup (e.g., ExoSAP-IT™).[6]

-

Quantification: Determine the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). For pure DNA, the A260/A280 ratio should be approximately 1.8.[11][12]

-

Quality Assessment: Run an aliquot of the purified DNA on an agarose gel to verify its integrity and the presence of a single band for PCR products.[12]

Cycle Sequencing Reaction with BigDye™ Terminator v3.1

This protocol is adapted for the BigDye™ Terminator v3.1 Cycle Sequencing Kit.

-

Reaction Setup: In a PCR tube, prepare the sequencing reaction mixture on ice. For a single reaction, the components are typically:

-

BigDye™ Terminator v3.1 Ready Reaction Mix: 2 µL

-

5x Sequencing Buffer: 1.5 µL

-

Primer (3.2 µM): 1 µL

-

Template DNA: (See Table 1 for recommended amounts)

-

Nuclease-free water: to a final volume of 10 µL

-

-

Thermal Cycling: Place the reaction tubes in a thermal cycler and perform the following program:

-

Initial Denaturation: 96°C for 1 minute

-

30 Cycles:

-

Denaturation: 96°C for 10 seconds

-

Annealing: 50°C for 5 seconds

-

Extension: 60°C for 4 minutes

-

-

Hold: 4°C

-

Post-Reaction Cleanup

Excess dye terminators must be removed before capillary electrophoresis.

-

Ethanol/EDTA Precipitation:

-

To the completed sequencing reaction, add 2 µL of 125 mM EDTA.

-

Add 25 µL of 100% ethanol and mix thoroughly.

-

Incubate at room temperature for 15 minutes to precipitate the DNA fragments.

-

Centrifuge at high speed for 20 minutes to pellet the DNA.

-

Carefully remove the supernatant.

-

Wash the pellet with 70% ethanol and centrifuge for 5 minutes.

-

Remove the supernatant and air-dry the pellet.

-

-

Resuspension: Resuspend the dried pellet in 10-20 µL of Hi-Di™ Formamide.

Capillary Electrophoresis

The purified and resuspended sequencing fragments are loaded onto an automated capillary DNA sequencer (e.g., Applied Biosystems 3730xl). The instrument software will perform the electrophoresis, detection, and base calling to generate the final sequence data as a chromatogram.

Mandatory Visualizations

Molecular Mechanism of Chain Termination

Caption: Molecular mechanism of dideoxy chain termination.

Experimental Workflow of Dye-Terminator Sequencing

Caption: Workflow of automated dye-terminator dideoxy sequencing.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. science.smith.edu [science.smith.edu]

- 3. clims4.genewiz.com [clims4.genewiz.com]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 8. science.smith.edu [science.smith.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Sanger Sequencing Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Sanger sequencing sample requirements | Cambridge Genomic Services [cgs.path.cam.ac.uk]

- 12. ucdenver.edu [ucdenver.edu]

Methodological & Application

Application Notes & Protocols: Chain Termination PCR with ddCTP for DNA Sequencing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chain termination PCR, also known as Sanger sequencing, is a fundamental technique in molecular biology for determining the nucleotide sequence of a DNA molecule.[1] This method relies on the enzymatic synthesis of DNA strands of varying lengths, each terminated by the incorporation of a specific dideoxynucleoside triphosphate (ddNTP). This document provides a detailed protocol for setting up a chain termination PCR specifically using dideoxycytidine triphosphate (ddCTP) to identify the positions of guanine (G) residues in a DNA template.

Principle of the Method